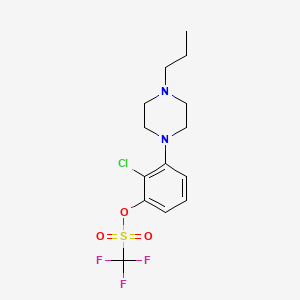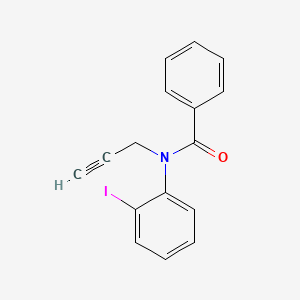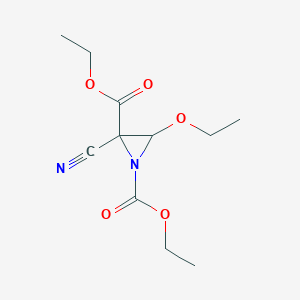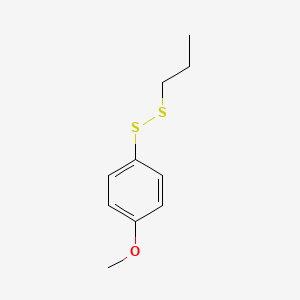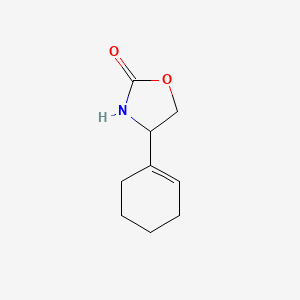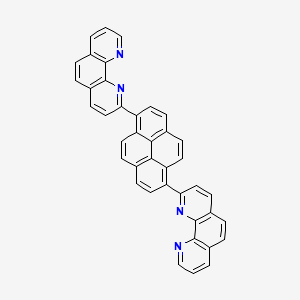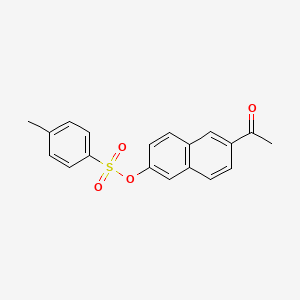![molecular formula C20H16N2O2S B12602325 Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-32-0](/img/structure/B12602325.png)
Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Urea, N-(benzo[b]thien-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. The unique structure of this compound, featuring both benzo[b]thienyl and naphthalenyl groups, suggests potential for interesting chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(benzo[b]thien-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane, toluene, or acetonitrile.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts like triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[b]thienyl or naphthalenyl moieties.
Reduction: Reduction reactions could target the urea functional group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biological research, urea derivatives are often studied for their potential as enzyme inhibitors or receptor ligands. The presence of both benzo[b]thienyl and naphthalenyl groups suggests potential interactions with biological targets.
Medicine
Medicinal chemistry applications could include the development of new drugs or therapeutic agents. Urea derivatives are known for their activity against various diseases, including cancer and infectious diseases.
Industry
In industry, such compounds may be used in the production of polymers, resins, or other materials with specific properties.
作用機序
The mechanism of action for “Urea, N-(benzo[b]thien-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- Urea, N-(phenylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-
- Urea, N-(benzo[b]thien-2-ylmethyl)-N’-(4-hydroxyphenyl)-
Uniqueness
The uniqueness of “Urea, N-(benzo[b]thien-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” lies in its specific combination of functional groups. The presence of both benzo[b]thienyl and naphthalenyl groups may confer unique chemical and biological properties, distinguishing it from other urea derivatives.
特性
CAS番号 |
648420-32-0 |
|---|---|
分子式 |
C20H16N2O2S |
分子量 |
348.4 g/mol |
IUPAC名 |
1-(1-benzothiophen-2-ylmethyl)-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C20H16N2O2S/c23-15-9-8-13-5-3-6-18(17(13)11-15)22-20(24)21-12-16-10-14-4-1-2-7-19(14)25-16/h1-11,23H,12H2,(H2,21,22,24) |
InChIキー |
BZTALFKDYLLMTH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(S2)CNC(=O)NC3=CC=CC4=C3C=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602257.png)
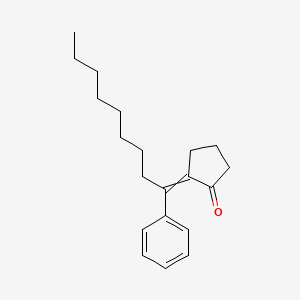
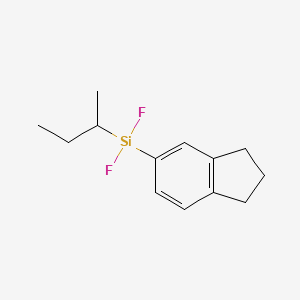
![N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12602276.png)

![{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B12602288.png)
![4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602296.png)
